REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9](O)=[O:10]>>[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([Cl:3])=[O:10]
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Name
|
|
Quantity
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78 g
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was subsequently concentrated
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Type
|
CONCENTRATION
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Details
|
concentrated again
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)Cl)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |